1H-1,4,7-Triazonine, octahydro-1,4,7-tris(1-methylethyl)-
Description
The compound “1H-1,4,7-Triazonine, octahydro-1,4,7-tris(1-methylethyl)-” is a triazacyclononane derivative characterized by three isopropyl groups [(1-methylethyl)] attached to the nitrogen atoms at positions 1, 4, and 7 of the nine-membered heterocyclic ring.
Triazacyclononanes (TACNs) are macrocyclic ligands known for their ability to coordinate metal ions, making them valuable in catalysis, materials science, and biomedical applications . The substitution pattern (methyl, isopropyl, or aryl groups) significantly influences their steric and electronic properties. For instance, bulky substituents like isopropyl groups enhance hydrophobicity and steric hindrance, which can modulate reactivity and binding selectivity .
Properties
IUPAC Name |
1,4,7-tri(propan-2-yl)-1,4,7-triazonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N3/c1-13(2)16-7-9-17(14(3)4)11-12-18(10-8-16)15(5)6/h13-15H,7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBBDZVLOQSJSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CCN(CC1)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327835 | |
| Record name | 1H-1,4,7-Triazonine, octahydro-1,4,7-tris(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110076-36-3 | |
| Record name | 1H-1,4,7-Triazonine, octahydro-1,4,7-tris(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Alkylation of a Triazonine Precursor
A plausible route involves alkylating a preformed triazonine core with isopropyl groups. For example:
- Synthesis of 1,4,7-Triazonane : Cyclocondensation of a triamine (e.g., diethylenetriamine derivatives) under high-dilution conditions to form the nine-membered ring.
- Triple Alkylation : Treatment with isopropyl bromide or iodide in the presence of a base (e.g., K₂CO₃) to substitute all three nitrogen atoms.
This method parallels triazine functionalization strategies, where cyanuric chloride undergoes sequential nucleophilic substitutions. However, triazonine’s larger ring may necessitate longer reaction times or elevated temperatures.
Cyclization of a Triisopropyltriamine Derivative
An alternative approach involves cyclizing a linear triamine precursor bearing isopropyl groups:
- Linear Precursor Synthesis :
- Condense 1,3-dibromopropane with excess isopropylamine to form N,N',N''-triisopropylpropane-1,3-diamine .
- Introduce a third amine group via reductive amination or Gabriel synthesis.
- Macrocyclization :
Example Reaction :
$$
\text{BrCH}2\text{CH}2\text{CH}2\text{Br} + 3\ \text{HN}(i\text{-Pr})2 \xrightarrow{\text{Base}} \text{Triazonine derivative} + 2\ \text{HBr}
$$
This method mirrors mechanochemical approaches for triazole synthesis, where ultrasound enhances reaction efficiency.
Green Chemistry Approaches
Nonconventional methods could address scalability and environmental concerns:
- Ultrasound-Assisted Synthesis :
- Mechanochemical Grinding :
Catalytic Hydrogenation of Schiff Base Intermediates
A reduction-based strategy could involve:
- Schiff Base Formation :
- React a triketone with isopropylamine to form a tridentate Schiff base.
- Catalytic Hydrogenation :
Resolution of Racemic Mixtures
If stereocenters are present, enzymatic or chemical resolution may be required:
- Enzymatic Resolution : Use lipases or esterases to enantioselectively hydrolyze esters of the triazonine derivative.
- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) and recrystallize.
Analytical Characterization
Critical data for validating synthesis success include:
| Property | Value |
|---|---|
| Molecular Weight | 255.44 g/mol |
| Melting Point | Not reported (likely liquid) |
| IR Spectra | N-H stretch (~3300 cm⁻¹), C-H bends |
| Chiral Purity | 100% (if resolved) |
Industrial Scalability Considerations
Chemical Reactions Analysis
1H-1,4,7-Triazonine, octahydro-1,4,7-tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions can yield various substituted derivatives.
Scientific Research Applications
Ligand Chemistry
TACN serves as a versatile ligand in coordination chemistry due to its ability to form stable complexes with metal ions. It is particularly useful in creating nonadentate ligands that facilitate the formation of lanthanide complexes with high water solubility and defined structural characteristics. For example:
- Lanthanide Complexes : TACN derivatives have been used to synthesize lanthanide complexes that exhibit unique photophysical properties, making them suitable for applications in luminescent materials and sensors .
Catalysis
TACN-based complexes are known for their catalytic properties in oxidation reactions. They have been utilized as catalysts in the oxidation of alcohols and alkenes using hydrogen peroxide and other oxidants:
- Manganese Complexes : Manganese(IV) complexes of TACN have shown effectiveness in catalyzing the oxidation of reactive alcohols and olefins . These catalysts provide a pathway for efficient organic transformations under mild conditions.
Environmental Chemistry
TACN is also applied in environmental chemistry, particularly in the remediation of heavy metal pollutants through complexation:
- Metal Ion Binding : The high cation-binding selectivity of TACN makes it an effective agent for extracting and immobilizing heavy metals from contaminated environments .
Case Study 1: Synthesis of Lanthanide Complexes
A study demonstrated the synthesis of well-defined lanthanide complexes using TACN derivatives. These complexes were characterized by X-ray crystallography and exhibited strong luminescence properties, making them ideal candidates for applications in optoelectronic devices .
Case Study 2: Oxidative Catalysis
Research involving manganese(IV) complexes with TACN showed that these catalysts could effectively oxidize hydrocarbons under mild conditions. The study highlighted the role of TACN in stabilizing the manganese center and enhancing catalytic activity .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Ligand Chemistry | Formation of stable metal complexes | High water solubility and defined structures |
| Catalysis | Catalytic activity in oxidation reactions | Effective in transforming alcohols and alkenes |
| Environmental Chemistry | Remediation of heavy metal pollutants | High cation-binding selectivity |
Mechanism of Action
The mechanism of action of 1H-1,4,7-Triazonine, octahydro-1,4,7-tris(1-methylethyl)- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes and receptors, modulating their activity. The specific molecular targets and pathways involved depend on the nature of the metal ion and the biological system under study .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Methyl groups (e.g., CAS 96556-05-7) reduce steric bulk, favoring metal ion coordination but offering lower hydrophobicity. This compound has been regulated under Australia’s Industrial Chemicals Act due to its industrial relevance .
- Isopropyl groups (e.g., CAS 169833-92-5) increase hydrophobicity (higher LogP), making the compound more suitable for organic-phase reactions or lipid-soluble applications .
- Benzyl substituents (e.g., CAS 174912-95-9) introduce aromaticity, enabling π-π interactions in supramolecular chemistry or drug delivery systems .
1,4-Dimethyl-1,4,7-triazonane (CAS 141213-10-7) carries a hazard code “C” (corrosive), indicating handling precautions are necessary .
Functional and Application-Based Comparison
Catalytic and Chelation Properties
- Trimethyl and dimethyl derivatives are often intermediates for synthesizing macrocyclic ligands with tailored metal-binding sites. For example, 1,4-dimethyl-1,4,7-triazonane (LogP -0.49) is water-soluble, facilitating aqueous-phase catalysis .
- Diisopropyl and benzyl derivatives exhibit higher LogP values, favoring applications in non-polar solvents or membrane-permeable systems. Benzyl-TACN is used in radiopharmaceuticals for targeted delivery .
Thermal and Physical Stability
Biological Activity
1H-1,4,7-Triazonine, commonly referred to as 1,4,7-triazacyclononane (TACN), is a saturated organic heteromonocyclic compound with significant biological and chemical applications. Its structure consists of a nine-membered ring containing three nitrogen atoms, which imparts unique properties that contribute to its biological activity. This article explores the biological activity of TACN, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- Molecular Formula: C₆H₁₅N₃
- Molecular Weight: 129.20 g/mol
- Density: 0.9 g/cm³
- Melting Point: 42-45 °C
- Boiling Point: 254.1 °C at 760 mmHg
Mechanisms of Biological Activity
TACN exhibits several biological activities primarily due to its ability to form stable complexes with metal ions. This property is crucial in various biological processes:
- Metal Ion Chelation:
- Catalytic Activity:
-
Antioxidant Properties:
- The ability of TACN to stabilize metal ions contributes to its antioxidant properties. By chelating metal ions that catalyze oxidative stress, TACN may help mitigate cellular damage caused by free radicals.
Applications in Medicinal Chemistry
TACN and its derivatives have been investigated for their potential therapeutic applications:
- Drug Development:
- Diagnostic Agents:
Case Study 1: Manganese Complexes
A study investigated the use of manganese(IV) complexes with TACN as catalysts in organic synthesis. The results indicated that these complexes could effectively oxidize various substrates under mild conditions, showcasing the potential of TACN in synthetic chemistry .
Case Study 2: Lanthanide Complexes
Research on TACN-based ligands has demonstrated their ability to form stable complexes with lanthanides. These complexes exhibit high water solubility and are structurally rigid, making them suitable for use in biomedicine and materials science .
Data Table: Biological Activities of TACN Derivatives
Q & A
Q. What are the recommended synthetic routes for preparing 1H-1,4,7-Triazonine derivatives, and what challenges arise during purification?
Methodological Answer: Synthesis typically involves cyclization of trisubstituted amine precursors under high-dilution conditions to avoid oligomerization. For example, alkylation of triethylenetriamine analogs with isopropyl halides in anhydrous solvents (e.g., THF or DCM) under inert atmosphere can yield the target compound. Purification challenges include separating unreacted starting materials and byproducts. Column chromatography using silica gel (eluent: gradient of ethyl acetate/methanol) or recrystallization from ethanol/water mixtures is recommended . Purity assessment via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) is critical to confirm >98% purity .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer: The compound is hygroscopic and sensitive to oxidation. Storage at –20°C under argon in amber glass vials is advised. Prior to use, equilibrate to room temperature in a desiccator. For aqueous solutions, add stabilizers like NaHCO₃ (0.1% w/v) to prevent decomposition. Always monitor pH (ideally neutral) and avoid prolonged exposure to light or heat >40°C .
Q. What spectroscopic techniques are most effective for characterizing its structure and confirming substitution patterns?
Methodological Answer:
- NMR : ¹H and ¹³C NMR in CDCl₃ or D₂O reveal proton environments and isopropyl group integration. Key signals: δ ~2.8–3.2 ppm (N-CH₂), δ ~1.2 ppm (isopropyl CH₃) .
- FT-IR : Look for N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How does the tris(1-methylethyl) substitution influence cation-binding selectivity compared to other derivatives (e.g., trimethyl or benzyl-substituted analogs)?
Methodological Answer: The bulky isopropyl groups enhance steric hindrance, reducing binding to larger cations (e.g., La³⁺) while favoring smaller ions (e.g., Cu²⁺ or Zn²⁺). Comparative studies using UV-Vis titration (in MeOH/H₂O, pH 7.4) and X-ray crystallography of metal complexes are recommended. For example, log K values for Cu²⁺ binding can be calculated via competition assays with EDTA .
Q. How can researchers resolve contradictions in reported stability data under acidic vs. basic conditions?
Methodological Answer: Contradictions may arise from solvent effects or stabilizer presence. Design controlled experiments:
Q. What strategies optimize its use as a ligand in catalytic systems, particularly for asymmetric synthesis?
Methodological Answer: Modify the triazonine backbone with chiral auxiliaries (e.g., binaphthyl groups) to induce asymmetry. Test catalytic efficiency in model reactions (e.g., asymmetric aldol reactions) using CD spectroscopy or chiral HPLC to determine enantiomeric excess (ee). Coordination studies via XANES/EXAFS can clarify metal-ligand geometry .
Q. How do solvent polarity and coordination strength affect its conformational flexibility?
Methodological Answer: Use variable-temperature NMR in solvents of varying polarity (e.g., DMSO-d₆ vs. CDCl₃) to study ring puckering dynamics. Molecular dynamics simulations (AMBER or GROMACS) can model solvent-ligand interactions. Compare with crystallographic data to identify dominant conformers .
Data Contradiction Analysis
Q. Discrepancies in reported boiling points (e.g., 208°C vs. 155°F flash point): How should researchers validate these values?
Methodological Answer: Boiling point (208°C) refers to the pure compound at atmospheric pressure, while the flash point (155°F/68°C) reflects flammability under specific ASTM methods. Validate via differential scanning calorimetry (DSC) for decomposition onset and closed-cup flash point testers. Cross-check with safety data sheets from multiple sources .
Safety and Compliance
Q. What regulatory considerations apply when shipping this compound internationally?
Methodological Answer: Classify under HS code 2933.99.0090 ("heterocyclic compounds with nitrogen hetero-atoms only"). Ensure SDS includes GHS hazard statements (e.g., H315 for skin irritation) and complies with Australia’s Industrial Chemicals Act 2019 if exporting to APAC regions. Document purity (>98%) and stabilizer content for customs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
